molecular formula C14H11FN2O3 B11026153 N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide

Cat. No.: B11026153
M. Wt: 274.25 g/mol
InChI Key: LTGWBNUHMRANLQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:

    Fluorination: The fluorination of the phenyl ring is often carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Acylation: The final step involves the acylation of the fluorinated aniline derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the precision and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium amide, thiourea.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: N-(3-fluorophenyl)-2-(2-aminophenyl)acetamide.

    Substitution: N-(3-aminophenyl)-2-(2-nitrophenyl)acetamide.

    Oxidation: N-(3-fluorophenyl)-2-(2-nitrophenyl)acetic acid.

Scientific Research Applications

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(2-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-bromophenyl)-2-(2-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

    N-(3-methylphenyl)-2-(2-nitrophenyl)acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C14H11FN2O3

Molecular Weight

274.25 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(2-nitrophenyl)acetamide

InChI

InChI=1S/C14H11FN2O3/c15-11-5-3-6-12(9-11)16-14(18)8-10-4-1-2-7-13(10)17(19)20/h1-7,9H,8H2,(H,16,18)

InChI Key

LTGWBNUHMRANLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

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